N-(2-Nitrophenyl)formamide chemical structure and physical properties
N-(2-Nitrophenyl)formamide chemical structure and physical properties
N-(2-Nitrophenyl)formamide (CAS 7418-32-8): Structural Profiling, Mechanistic Synthesis, and Applications in Heterocyclic Drug Design
Executive Summary
In the landscape of organic synthesis and rational drug design, N-(2-Nitrophenyl)formamide (commonly known as 2'-nitroformanilide) serves as a highly versatile, pre-organized building block. Functioning both as a protected aniline and a direct precursor to complex heterocyclic scaffolds, this compound is indispensable for developing benzimidazole-based therapeutics, matrix metalloproteinase inhibitors, and advanced agrochemicals.
Because the ortho-nitro group severely deactivates the aniline core, synthesizing N-(2-Nitrophenyl)formamide requires precise, mechanistically driven formylation strategies to overcome poor nucleophilicity. This whitepaper provides an in-depth technical analysis of the compound’s physicochemical properties, details self-validating synthetic protocols, and maps its downstream utility in pharmaceutical development.
Physicochemical Profiling & Structural Dynamics
The physical behavior of N-(2-Nitrophenyl)formamide is heavily dictated by its ortho-substituted geometry. The proximity of the electron-withdrawing nitro group to the formamide moiety induces strong intramolecular hydrogen bonding. This pseudo-ring formation restricts bond rotation, stabilizes the molecule, and distinctly influences its melting point and spectral signatures[1].
Table 1: Quantitative Physicochemical Data
| Property | Value | Analytical Significance |
| CAS Number | 7418-32-8 | Primary registry identifier[2]. |
| Molecular Formula | C₇H₆N₂O₃ | Used for exact mass MS calibration. |
| Molecular Weight | 166.13 g/mol | Stoichiometric baseline for synthesis[2]. |
| Melting Point | 123–124 °C | Critical benchmark for validating product purity post-crystallization[1]. |
| SMILES String | O=CNc1ccccc1[O-] | Computational modeling and cheminformatics. |
| GHS Classification | Acute Tox. 4, Skin Sens. 1 | Requires stringent PPE (H302, H317)[2]. |
Causality Insight: The melting point of 123–124 °C is relatively high for a low-molecular-weight formanilide. This is a direct consequence of the planar stabilization provided by the intramolecular hydrogen bond between the formyl N–H and the ortho-nitro oxygen, which enhances crystal lattice packing energy.
Mechanistic Synthesis Workflows
Synthesizing N-(2-Nitrophenyl)formamide presents a classic challenge in electrophilic aromatic chemistry. The starting material, 2-nitroaniline, is a notoriously poor nucleophile. The nitro group exerts strong inductive (-I) and mesomeric (-M) pull, stripping electron density from the amine. Consequently, standard formylation with neat formic acid fails or requires degradative levels of heat.
To bypass this, synthetic chemists employ two primary pathways:
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Pathway A: Hyper-Electrophilic Formylation. Utilizing in situ generated Acetic Formic Anhydride (AFA)[3] or 2,2,2-Trifluoroethyl Formate (TFEF)[4]. These reagents feature superior leaving groups (acetate and trifluoroethoxide, respectively), drastically lowering the activation energy required for the deactivated amine to attack the carbonyl carbon.
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Pathway B: Regioselective Nitration. Starting with formanilide, nitration is performed at sub-zero temperatures. The formyl group is an ortho/para director. By strictly controlling the temperature (0 to -5 °C), dinitration and formyl hydrolysis are prevented, allowing the isolation of the ortho-isomer[5].
Caption: Synthetic routes to N-(2-Nitrophenyl)formamide via hyper-electrophilic formylation or nitration.
Validated Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocol utilizes Acetic Formic Anhydride (AFA), a highly scalable and self-validating method for formylating deactivated anilines[3].
Protocol: Synthesis via Acetic Formic Anhydride (AFA)
Rationale: AFA is generated in situ. The acetate acts as an excellent leaving group, driving the formylation of the electron-deficient 2-nitroaniline at room temperature, thereby avoiding thermal degradation.
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AFA Generation (Temperature Critical):
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In a flame-dried, round-bottom flask equipped with a magnetic stirrer, add 1.5 equivalents of acetic anhydride.
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Cool the flask to 0 °C using an ice-water bath.
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Slowly add 1.2 equivalents of anhydrous formic acid dropwise over 15 minutes.
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Causality: The exothermic formation of AFA must be controlled to prevent the decomposition of the anhydride into carbon monoxide and acetic acid.
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Stir the mixture at 50 °C for 1 hour, then cool back to room temperature.
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Nucleophilic Addition:
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Dissolve 1.0 equivalent of 2-nitroaniline in a minimal amount of anhydrous dichloromethane (DCM).
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Add the 2-nitroaniline solution dropwise to the AFA mixture.
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Stir at room temperature for 2–4 hours.
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Self-Validation (In-Process):
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Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent. The bright yellow spot of 2-nitroaniline (higher Rf) will disappear, replaced by a paler, UV-active spot of the product (lower Rf due to increased polarity).
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Workup and Isolation:
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Quench the reaction by pouring it over crushed ice. The sudden shift in polarity forces the hydrophobic N-(2-Nitrophenyl)formamide to precipitate.
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Filter the solid under a vacuum, washing thoroughly with cold water to remove residual acetic and formic acids.
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Final Validation:
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Recrystallize from ethanol/water (1:1).
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Assess the melting point. A sharp melt at 123–124 °C confirms the absence of unreacted starting material or di-formylated byproducts[1].
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Downstream Applications in Drug Development
In pharmaceutical chemistry, N-(2-Nitrophenyl)formamide is rarely the final active pharmaceutical ingredient (API). Instead, it is a highly prized intermediate for generating Benzimidazole cores[5]. The spatial arrangement of the ortho-nitro and formamide groups creates a pre-organized system perfectly primed for cyclization.
The Cyclization Mechanism: When the nitro group is subjected to catalytic hydrogenation (Pd/C, H₂) or chemical reduction (hydrazine), it converts to an amine, yielding N-(2-Aminophenyl)formamide. The newly formed, highly nucleophilic amine immediately attacks the adjacent formyl carbonyl carbon. Subsequent acid-catalyzed dehydration (-H₂O) locks the structure into the aromatic benzimidazole ring[5]. This scaffold is the backbone of blockbuster drugs, including proton pump inhibitors (e.g., Omeprazole) and anthelmintics (e.g., Albendazole).
Caption: Downstream application: Conversion of the formamide to a benzimidazole core via reduction and cyclization.
References
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NextSDS Chemical Substance Database. "2'-NITROFORMANILIDE (CAS 7418-32-8)". NextSDS. URL: [Link][2]
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SpectraBase. "2'-Nitroformanilide - Melting Point and NMR Spectra". John Wiley & Sons. URL: [Link][1]
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Alamgir, M., et al. "Synthesis of Dimethoxy Activated Benzimidazoles and Bisbenzimidazoles." Heterocycles, Semantic Scholar (2020). URL:[Link][5]
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Journal of Emerging Technologies and Innovative Research. "N-Formylation of Anilines and Amines Using Formic Acid-Acetic Anhydride Over Silica Gel." JETIR. URL: [Link][3]
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Hill, D. R., et al. "2,2,2-Trifluoroethyl Formate: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-Hydroxylamines." Organic Letters, ACS Publications (2001). URL: [Link][4]
